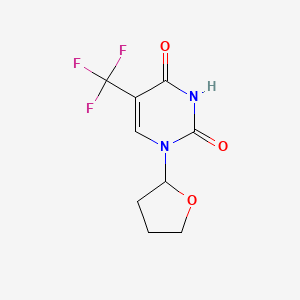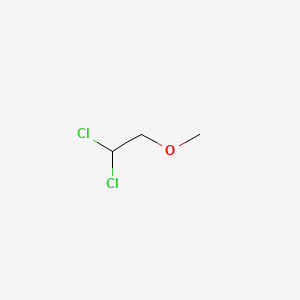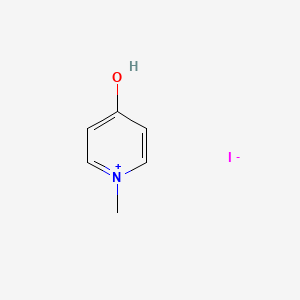
4-Hydroxy-1-methylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H10INO. It is a pyridinium derivative, characterized by the presence of a hydroxymethyl group at the 4-position and a methyl group at the 1-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpyridin-1-ium iodide typically involves the reaction of 4-hydroxymethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form 4-methyl-1-methylpyridin-1-ium iodide.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.
Major Products
The major products formed from these reactions include 4-carboxy-1-methylpyridin-1-ium iodide, 4-methyl-1-methylpyridin-1-ium iodide, and various substituted derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-methylpyridine: Lacks the iodide ion, making it less reactive in certain chemical reactions.
1-Methyl-4-pyridone: Contains a carbonyl group instead of a hydroxymethyl group, leading to different chemical properties.
4-Methylpyridine: Lacks the hydroxymethyl group, resulting in reduced hydrogen bonding capability.
Uniqueness
4-Hydroxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a hydroxymethyl group and a methyl group on the pyridinium ring, which enhances its reactivity and versatility in various chemical reactions. Its iodide ion also contributes to its distinct properties, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
32188-15-1 |
|---|---|
Fórmula molecular |
C6H8INO |
Peso molecular |
237.04 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium-4-ol;iodide |
InChI |
InChI=1S/C6H7NO.HI/c1-7-4-2-6(8)3-5-7;/h2-5H,1H3;1H |
Clave InChI |
LTOAEJZFPGKZIQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=C(C=C1)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


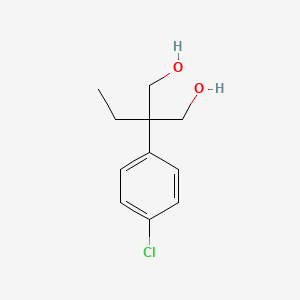
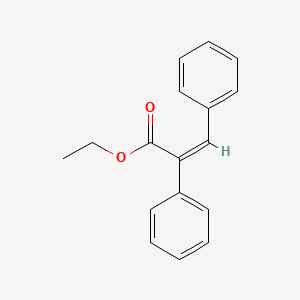
![3-[1-(Diethylamino)propylidene]-5-methylfuran-2(3H)-one](/img/structure/B14696853.png)
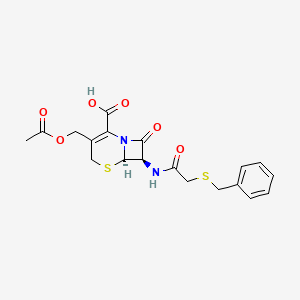
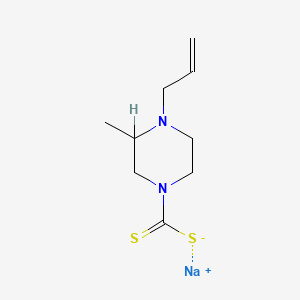
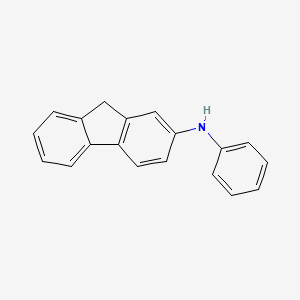
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
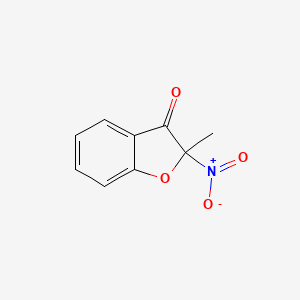
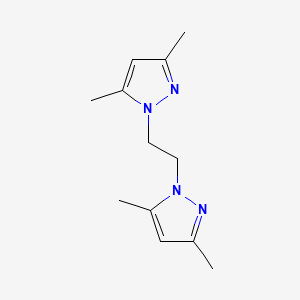
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)
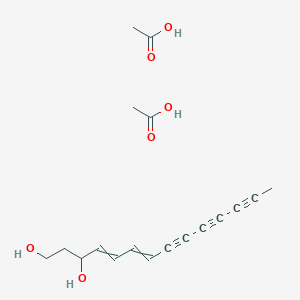
![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
